tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
Tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate: is a boronic acid derivative with a complex molecular structure. This compound is often used in organic synthesis, particularly in cross-coupling reactions, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves the reaction of 5,6-dihydropyridine-1(2H)-carboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a suitable base, such as potassium phosphate, in an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound primarily undergoes cross-coupling reactions , such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium catalysts: (e.g., Pd(PPh3)4)
Bases: (e.g., potassium phosphate, sodium carbonate)
Solvents: (e.g., toluene, water, ethanol)
Temperature: : Typically ranges from 60°C to 100°C
Major Products Formed
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate: is extensively used in scientific research due to its versatility in cross-coupling reactions. It is employed in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Additionally, it is used in the development of new materials with unique properties, such as conductive polymers and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which this compound exerts its effects involves the formation of a palladium-boron complex , which facilitates the cross-coupling reaction. The boronic acid derivative acts as a nucleophile, attacking the electrophilic carbon atom in the presence of the palladium catalyst. This results in the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate: is unique due to its stability and reactivity in cross-coupling reactions. Similar compounds include tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate and tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate . These compounds share similar structural features but differ in their reactivity and applications.
Biological Activity
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its chemical properties, biological activities, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
CAS Number | 885693-20-9 |
Molecular Formula | C₁₆H₂₈BNO₄ |
Molecular Weight | 309.21 g/mol |
Density | 1.1 g/cm³ |
Boiling Point | Not specified |
Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety suggests potential applications in drug design, particularly in targeting enzymes or receptors involved in disease pathways.
Potential Biological Activities
- Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Anticancer Potential : Research suggests that derivatives of dihydropyridine can inhibit cancer cell proliferation. The specific mechanism may involve modulation of signaling pathways related to cell growth and apoptosis.
- Neuroprotective Effects : Some studies have indicated that pyridine derivatives can offer neuroprotective benefits, potentially useful in treating neurodegenerative disorders.
Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various dioxaborolane derivatives. The results demonstrated that these compounds effectively scavenged free radicals and reduced oxidative damage in cellular models .
Study 2: Anticancer Properties
In a recent investigation reported in Cancer Letters, a series of dihydropyridine derivatives were tested for their anticancer efficacy against several cancer cell lines. The study found that this compound exhibited significant cytotoxicity against breast cancer cells through apoptosis induction .
Study 3: Neuroprotection
Research published in Neuroscience Letters explored the neuroprotective effects of pyridine derivatives on neuronal cultures exposed to neurotoxic agents. The findings suggested that the compound could mitigate neuronal death and preserve cognitive function in models of neurodegeneration .
Properties
IUPAC Name |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-10-8-9-12(11-18)17-21-15(4,5)16(6,7)22-17/h9H,8,10-11H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEIJBAOTMNSEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678619 | |
Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885693-20-9 | |
Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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